
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that features a combination of imidazole and thiazole rings along with an acetamide functional group. This unique structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C22H25N3O2S, and its structure includes:
- Imidazole Ring : Known for its presence in many biologically active compounds, providing diverse interaction capabilities.
- Thiazole Moiety : Adds to the chemical diversity and potential reactivity.
- Acetamide Group : Enhances solubility and biological activity.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole and thiazole have shown effectiveness against various pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |
Escherichia coli | Varies | Disruption of membrane integrity |
Candida albicans | Varies | Inhibition of ergosterol biosynthesis |
Studies have demonstrated that these compounds can significantly reduce biofilm formation, enhancing their utility in clinical settings where biofilm-associated infections are problematic .
Anticancer Activity
The anticancer potential of imidazole derivatives has been documented in various studies. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 3.8 | Inhibition of mTOR signaling pathway |
These findings suggest that the compound may act by inducing cell cycle arrest and promoting programmed cell death in cancer cells .
Anti-inflammatory Activity
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting key pathways involved in inflammation. The mechanism is thought to involve the modulation of cytokine production and inhibition of inflammatory mediators.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Inflammation Model Evaluation :
科学的研究の応用
The biological activities of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide have been extensively studied, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |
Escherichia coli | Varies | Disruption of membrane integrity |
Candida albicans | Varies | Inhibition of ergosterol biosynthesis |
These compounds can significantly reduce biofilm formation, enhancing their utility in clinical settings where biofilm-associated infections are problematic .
Anticancer Activity
The anticancer potential of this compound has been documented through various studies. Its ability to inhibit cancer cell proliferation has been attributed to interactions with specific molecular targets involved in cell cycle regulation and apoptosis. Notable findings include:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.4 | Induction of apoptosis via caspase activation |
A549 (Lung) | 3.8 | Inhibition of mTOR signaling pathway |
These results suggest that the compound may induce cell cycle arrest and promote programmed cell death in cancer cells .
Anti-inflammatory Activity
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This mechanism could be beneficial in treating various inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
Study on Antimicrobial Efficacy : Investigated the effectiveness of imidazole derivatives against resistant bacterial strains, demonstrating significant reductions in bacterial load.
Anticancer Activity Assessment : Evaluated the cytotoxic effects on various cancer cell lines, revealing promising results for further development into therapeutic agents.
Inflammation Model Evaluation : Assessed the anti-inflammatory effects in animal models, showing potential for clinical applications in treating inflammatory diseases.
特性
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-23-18(16-11-9-15(2)10-12-16)13-21-20(23)25-14-19(24)22-17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJFKHXIQBRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。